Cas no 2135331-86-9 (3-AMINO-3-(2,3-DIMETHOXYPHENYL)PROPAN-1-OL HCl)

3-アミノ-3-(2,3-ジメトキシフェニル)プロパン-1-オール塩酸塩は、有機合成中間体として重要な化合物です。分子構造中にアミノ基とヒドロキシル基を有し、2,3-ジメトキシフェニル基が導入されているのが特徴です。塩酸塩形態により高い安定性と水溶性を示し、医薬品開発や生理活性物質の合成において有用な前駆体として利用されます。特に神経科学分野や向精神薬研究におけるリガンド合成に応用可能で、立体選択的反応にも適した特性を備えています。高い純度と結晶性を有するため、再現性の高い反応系構築が可能です。

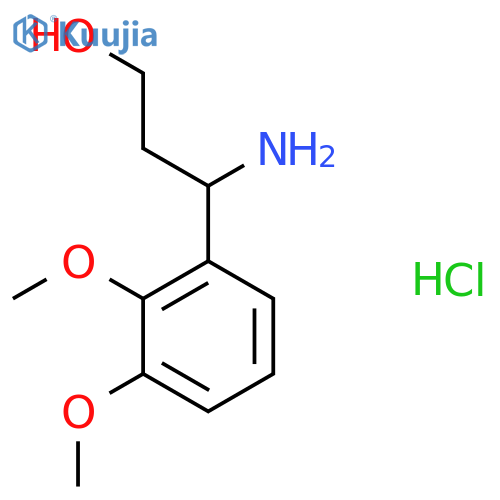

2135331-86-9 structure

商品名:3-AMINO-3-(2,3-DIMETHOXYPHENYL)PROPAN-1-OL HCl

CAS番号:2135331-86-9

MF:C11H18ClNO3

メガワット:247.718522548676

CID:4638428

3-AMINO-3-(2,3-DIMETHOXYPHENYL)PROPAN-1-OL HCl 化学的及び物理的性質

名前と識別子

-

- 3-AMINO-3-(2,3-DIMETHOXYPHENYL)PROPAN-1-OL HCl

- Y11121

- 3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride

-

- インチ: 1S/C11H17NO3.ClH/c1-14-10-5-3-4-8(11(10)15-2)9(12)6-7-13;/h3-5,9,13H,6-7,12H2,1-2H3;1H

- InChIKey: HGKFCHWTGSFUIY-UHFFFAOYSA-N

- ほほえんだ: Cl.O(C)C1C(=CC=CC=1C(CCO)N)OC

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 177

- トポロジー分子極性表面積: 64.7

3-AMINO-3-(2,3-DIMETHOXYPHENYL)PROPAN-1-OL HCl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A835848-1g |

3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol hcl |

2135331-86-9 | 95% | 1g |

$1167.0 | 2024-07-28 |

3-AMINO-3-(2,3-DIMETHOXYPHENYL)PROPAN-1-OL HCl 関連文献

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

2135331-86-9 (3-AMINO-3-(2,3-DIMETHOXYPHENYL)PROPAN-1-OL HCl) 関連製品

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2135331-86-9)3-AMINO-3-(2,3-DIMETHOXYPHENYL)PROPAN-1-OL HCl

清らかである:99%

はかる:1g

価格 ($):1050.0